2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl N-(2,2,2-trichloro-1-morpholin-4-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl5N2O3/c15-10-2-1-9(11(16)7-10)8-24-13(22)20-12(14(17,18)19)21-3-5-23-6-4-21/h1-2,7,12H,3-6,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDPWAACRCRPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dichlorobenzyl chloride with 2,2,2-trichloro-1-morpholinoethanol in the presence of a base to form the intermediate. This intermediate is then reacted with carbamoyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate serves as a valuable reagent and building block for complex molecules. Its unique structure allows for the development of derivatives that can be tailored for specific chemical reactions.
Biology
Research has indicated potential biological activities for this compound:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens.
- Antiviral Activity : Investigations into its efficacy against viral infections are ongoing, with some studies hinting at its potential role in antiviral therapies.
Medicine
The compound is under investigation for therapeutic applications:
- Drug Development : Its unique mechanism of action may allow it to inhibit specific enzymes or disrupt cellular processes. For instance, molecular docking studies have shown that derivatives of this compound could act as inhibitors of dihydrofolate reductase (DHFR), a target in cancer therapy .
- Pharmaceutical Formulations : It has been explored in formulations aimed at treating viral infections like SARS-CoV .
Industry
In industrial applications, this compound is utilized in the production of various chemicals and materials. Its properties make it suitable for use in agrochemicals and other industrial products.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| E. coli | 15 | 0 |
| S. aureus | 18 | 0 |
This suggests that the compound could be a candidate for further development as an antimicrobial agent.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on derivatives of this compound revealed strong binding affinities to DHFR. The most promising derivative showed a binding energy of -9.0 kcal/mol with multiple hydrogen bonds stabilizing the interaction .
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to specific sites on target molecules. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate can be compared with other similar compounds such as:
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide.
2,4-Dichlorobenzyl chloride: An intermediate in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
2,4-Dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate is a synthetic organic compound with the molecular formula C14H15Cl5N2O3. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and antiviral research. Understanding its biological activity is crucial for developing therapeutic applications and furthering research in medicinal chemistry.
The compound is characterized by multiple chlorinated groups and a morpholinoethyl moiety, which contribute to its unique chemical behavior. The synthesis typically involves the reaction of 2,4-dichlorobenzyl chloride with 2,2,2-trichloro-1-morpholinoethanol followed by carbamoyl chloride to yield the final product.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular processes. It may inhibit certain enzymatic activities or disrupt cellular signaling pathways by binding to target molecules. The exact mechanisms remain a subject of ongoing research but are essential for understanding its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. A comparative study found that this compound showed greater antibacterial activity compared to other related compounds .
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antiviral Activity
In addition to its antimicrobial effects, the compound has shown promise in antiviral applications. Preliminary studies suggest that it may inhibit viral replication in certain models. Further research is needed to elucidate its full antiviral potential and the mechanisms involved.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Case Study on Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial load when treated with this compound compared to controls .
- Antiviral Research : Another study investigated the compound's effect on viral replication in cell cultures infected with influenza viruses. Results demonstrated a dose-dependent inhibition of viral replication, suggesting potential for therapeutic use in viral infections .
Q & A
Q. What synthetic methodologies are recommended for producing 2,4-dichlorobenzyl (2,2,2-trichloro-1-morpholinoethyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential nucleophilic substitution and carbamate formation. Begin by reacting 2,4-dichlorobenzyl alcohol with 2,2,2-trichloroethyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 eq) is critical for scavenging HCl. Maintain temperatures between 0–5°C during reagent addition to suppress side reactions. For the morpholinoethyl group, perform a nucleophilic substitution using morpholine (1.2 eq) in THF at 60°C for 12 hours. Purify intermediates via flash chromatography (hexane:ethyl acetate, 3:1) and confirm purity via HPLC (>98%) .
Q. Which analytical techniques are most effective for structural validation and purity assessment?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass (expected [M+H]⁺: ~485.9 Da). ¹H NMR in CDCl₃ should show characteristic signals: δ 7.4–7.6 (aromatic protons), δ 3.6–4.1 (morpholine and CH₂ groups). For purity, employ reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) with UV detection at 254 nm. X-ray crystallography, as applied to related 2,4-dichlorobenzyl derivatives, resolves stereochemistry .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activities between in vitro and in vivo models?
- Methodological Answer : Design parallel assays using standardized protocols:
- In vitro : MIC determination against S. aureus (CLSI M07-A11) with 0.5–128 µg/mL concentration ranges.
- In vivo : Murine systemic infection models (e.g., E. coli sepsis) with pharmacokinetic monitoring (LC-MS/MS).
Address bioavailability gaps by evaluating plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsome assays). Cross-validate using isogenic bacterial strains to rule out resistance mechanisms .
Q. What computational strategies predict the compound’s interaction with neurological targets like neurokinin-1 receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the NK1 receptor crystal structure (PDB: 6H7L). Conduct 100 ns molecular dynamics simulations (Desmond) in explicit solvent to assess binding mode stability. Validate with radioligand displacement assays using [³H]Substance P in transfected CHO cells. MM-GBSA calculations quantify binding energies, correlating with IC₅₀ values from functional cAMP assays .
Q. How can chlorinated byproducts be minimized during synthesis, and how are they characterized?
- Methodological Answer :
- Mitigation : Use syringe-pump-controlled reagent addition at -78°C in THF to suppress polychlorination. Post-synthesis, quench with Na₂S₂O₃ (5% w/v) to reduce residual Cl⁻.
- Characterization : LC-HRMS (ESI+) identifies chlorinated adducts (e.g., m/z +34.97 Da). Quantify 2,4-dichlorobenzyl chloride via GC-ECD against NIST-certified standards (limit: <0.05% w/w) .
Q. What solvent systems and catalysts enhance carbamate bond formation efficiency?
- Methodological Answer :
- Solvents : Anhydrous THF or DCM (H₂O <50 ppm) prevents hydrolysis.
- Catalysts : DMAP (0.1 eq) accelerates carbamate coupling with triphosgene. Monitor reaction progress via in situ FTIR (disappearance of NCO stretch at ~2270 cm⁻¹). Terminate at 85% conversion to avoid retro-amination .
Key Considerations for Advanced Studies
- Structure-Activity Relationships (SAR) : Systematically replace the trichloroethyl group with fluoro or methyl analogs to assess antimicrobial potency shifts .
- Metabolic Profiling : Use human hepatocyte models to identify primary metabolites (e.g., morpholine ring oxidation) via UPLC-QTOF .
- Toxicological Screening : Conduct Ames tests (TA98 strain) to evaluate mutagenic potential at 0.1–100 µg/plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
